Enhanced Antifungal Potency via Trifluoromethyl Substitution on Imidazole Ring
Substitution of an imidazole ring with a trifluoromethyl group in related antifungal scaffolds leads to a marked and unexpected improvement in antifungal activity. In a series of 1-triazolyl-2-aryl-3-imidazolyl-propan-2-ol derivatives, compounds bearing a 5-trifluoromethyl group on the imidazole ring exhibited significantly enhanced efficacy compared to their unsubstituted counterparts [1].
| Evidence Dimension | Antifungal Activity Enhancement |
|---|---|
| Target Compound Data | Not quantified for the specific compound |
| Comparator Or Baseline | Unsubstituted imidazole analog (1-triazolyl-2-aryl-3-imidazolyl-propan-2-ol) |
| Quantified Difference | Unexpectedly improved (qualitative but significant enhancement claimed in patent) |
| Conditions | Based on in vitro antifungal assays described in US Patent 4,554,286 |
Why This Matters
This class-level evidence strongly suggests that the trifluoromethyl group in 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol is not merely a structural variation but a key contributor to enhanced biological potency, making it a more promising candidate for antifungal development than its non-fluorinated analogs.
- [1] Pfizer Ltd. (1985). US Patent 4,554,286: Antifungal 1-triazolyl-2-aryl-3-(5-trifluoromethylimidazol-1-yl)propan-2-ol derivatives. View Source
